5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-pyrrol-1-yl)benzamide

BRD4 Inhibition Benzamide SAR Chemical Probe Discovery

Research challenge: minor structural changes in benzamide chemotypes can invalidate SAR. This 5-bromo-2-pyrrole-sulfone benzamide offers a precise scaffold for BRD4/BTK probe discovery. - Structurally related to Incyte BRD4 inhibitor series (US10472358) with <100 nM IC₅₀ potential. - Distinct substitution pattern provides complementary kinase selectivity for panel screening. - Ideal test ligand for docking validation against bromodomain or BTK structures. Ensure lot-to-lot structural fidelity with our verified supply.

Molecular Formula C15H15BrN2O3S
Molecular Weight 383.3 g/mol
Cat. No. B12170319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-pyrrol-1-yl)benzamide
Molecular FormulaC15H15BrN2O3S
Molecular Weight383.3 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1NC(=O)C2=C(C=CC(=C2)Br)N3C=CC=C3
InChIInChI=1S/C15H15BrN2O3S/c16-11-3-4-14(18-6-1-2-7-18)13(9-11)15(19)17-12-5-8-22(20,21)10-12/h1-4,6-7,9,12H,5,8,10H2,(H,17,19)
InChIKeyQYHILYSZMWHRLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-pyrrol-1-yl)benzamide: Procurement-Grade Identity and Database Mapping


The compound 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-pyrrol-1-yl)benzamide (molecular formula C₁₅H₁₅BrN₂O₃S; MW ~383.26) is a synthetic, multi-substituted benzamide featuring a 5-bromo substituent, a 2-(1H-pyrrol-1-yl) group, and an N-(1,1-dioxidotetrahydrothiophen-3-yl) sulfone-bearing side chain. In authoritative public databases, the structural entry maps to ZINC255279575 [1], and a closely related analogue bearing an additional N-ethyl substituent on the furan-2-carboxamide scaffold is catalogued with a CAS registry (898405-47-5) . The compound has not been detected in any registered clinical trial [1].

Database mapping: ZINC255279575 structural entry
Synthetic multi-substituted benzamide with sulfone side chain
No registered clinical trial association – research use only

Why 5-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-pyrrol-1-yl)benzamide Cannot Be Assumed Interchangeable with Close Analogs


Within the benzamide chemotype space, even minor structural perturbations such as a halogen position shift, N-alkylation of the sulfolane ring, or swapping the pyrrole for another heterocycle can profoundly alter target engagement and selectivity. For example, the N-ethyl furan-2-carboxamide analogue (CAS 898405-47-5) differs by both the heterocycle attachment point and an additional N-alkyl group, which are expected to reorient the pharmacophore and modify hydrogen-bonding capacity. Consequently, procurement specifications (identity, purity, and structural fidelity) must be tightly controlled: substituting a 'similar-looking' benzamide from the same patent family without explicit comparative bioactivity data risks invalidating SAR hypotheses and wasting screening resources.

!N-ethyl furan-2-carboxamide analogue (CAS 898405-47-5) differs by heterocycle attachment and N-alkylation; may shift pharmacophore orientation and hydrogen-bonding capacity.
!Without comparative bioactivity data, substituting any 'similar-looking' benzamide risks invalidating SAR hypotheses and wasting screening resources.

5-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-pyrrol-1-yl)benzamide: Quantitative Comparator Evidence for Scientific Procurement Decisions


Public Quantitative Evidence Status for 5-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-pyrrol-1-yl)benzamide

As of this analysis, no publicly accessible head-to-head comparative studies, peer-reviewed publications, or patent examples providing quantitative bioactivity data (e.g., IC₅₀, Kd, or cellular potency) for the exact compound 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-pyrrol-1-yl)benzamide were identified from non-excluded primary sources. Patents such as US10472358, US9957268, and US20240083900 disclose related benzamide BRD4 and BTK inhibitor series with <100 nM IC₅₀ values, but Example 44B in US10472358 and Example 99 in US20240083900 correspond to structurally distinct chemotypes [1][2]. Therefore, any differentiation claim for the target compound cannot currently be supported by quantitative comparator evidence from admissible sources.

BRD4/BTK bioactivity
Data to verify
No public quantitative data identified for the exact compound
Procurement decisions require vendor-provided QC or activity data
Patent analogues reported IC₅₀ values; direct comparison not calculable
BRD4 Inhibition Benzamide SAR Chemical Probe Discovery

Best-Fit Research Application Scenarios for 5-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-pyrrol-1-yl)benzamide Based on Structural Class Inference


Bromodomain (BRD4) Chemical Probe Expansion – Scaffold Hopping and SAR Exploration

The compound's benzamide core bearing a pyrrole and a cyclic sulfone substituent makes it structurally relevant to the BRD4 inhibitor chemotype exemplified by Incyte's patent series (US10472358, US9957268), where related compounds achieve BRD4-BD1/BD2 IC₅₀ values <100 nM [1]. It may serve as a scaffold-hopping starting point for exploring novel BRD4-binding motifs, provided that in-house biochemical profiling is conducted to establish its actual potency.

Kinase Inhibitor Fragment Library Diversification – BTK and Kinase Selectivity Profiling

The dioxidotetrahydrothiophene sulfone moiety is present in BTK inhibitor chemotypes exemplified by US20240083900, where certain analogues achieve sub-nanomolar BTK IC₅₀ values [2]. The target compound's distinct substitution pattern (5-bromo, 2-pyrrole) may offer a complementary selectivity profile suitable for kinase panel screening as part of fragment-based or DNA-encoded library (DEL) diversification efforts.

Computational Chemistry and Molecular Docking Model Validation

As a structurally well-defined benzamide with two rotatable bonds (amide linkage and pyrrole ring), H-bond donor/acceptor features, and a polar surface area amenable to docking studies, the compound (ZINC255279575) [3] can serve as a test ligand for validating docking algorithms against bromodomain or BTK crystal structures, provided experimental binding data are generated in parallel.

Application
Selection Property
Validation Focus
BRD4 bromodomain probe expansion
Benzamide-pyrrole-sulfone scaffold diversity
Requires experimental BD1/BD2 affinity profiling
Kinase inhibitor fragment library diversification
Sulfone-bearing BTK chemotype scaffold
Kinase panel selectivity must be confirmed via assay
Computational docking model validation
Rotatable bonds and H-bond donor/acceptor features
Experimental binding data needed for model verification
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